Benzene, 1-(bromomethyl)-4-(fluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-(bromomethyl)-4-(fluoromethyl)- is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a bromomethyl group at the first position and a fluoromethyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(bromomethyl)-4-(fluoromethyl)- typically involves the bromination and fluorination of a benzene derivative. One common method is the electrophilic substitution reaction, where a benzene ring undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromomethyl group. Subsequently, the fluoromethyl group can be introduced via a nucleophilic substitution reaction using a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings to ensure the efficient production of high-purity Benzene, 1-(bromomethyl)-4-(fluoromethyl)-.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-(bromomethyl)-4-(fluoromethyl)- undergoes various types of chemical reactions, including:
Electrophilic Substitution: The benzene ring can participate in further electrophilic substitution reactions, such as nitration and sulfonation.
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles, leading to the formation of different substituted benzene derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alkanes.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration, and sulfur trioxide (SO3) for sulfonation.
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) for replacing the bromomethyl group.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminium hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Nitration: Formation of nitrobenzene derivatives.
Sulfonation: Formation of benzene sulfonic acids.
Nucleophilic Substitution: Formation of azido or cyano-substituted benzene derivatives.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alkylbenzenes.
Scientific Research Applications
Benzene, 1-(bromomethyl)-4-(fluoromethyl)- has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Pharmaceuticals: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Biological Studies: Employed in studies to understand the interactions of aromatic compounds with biological systems.
Mechanism of Action
The mechanism of action of Benzene, 1-(bromomethyl
Properties
IUPAC Name |
1-(bromomethyl)-4-(fluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF/c9-5-7-1-3-8(6-10)4-2-7/h1-4H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMLYJJWDVUQNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CF)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.